3-Phenyl vs. 3-Methyl Structural Comparison
The target compound bears a 3-phenyl substituent, whereas the primary exemplified TAAR1 agonist lead in the Roche patent series is 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide, which features a 3-carboxamide and a 4-methyl group [1]. The phenyl ring increases calculated logP (XLogP3 = 2.5 [2]) by approximately 0.7–1.0 log units compared to the 4-methyl analog (estimated XLogP3 ~1.5–1.8), which may influence CNS penetration and plasma protein binding. No direct biological comparison data for the target compound exist in the public domain.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 (PubChem computed) [2] |
| Comparator Or Baseline | 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide; XLogP3 estimated ~1.5–1.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.0 (target more lipophilic) |
| Conditions | In silico calculation (PubChem XLogP3 3.0) |
Why This Matters
Higher lipophilicity can alter membrane permeability, CNS exposure, and off-target binding, making the compound a potentially distinct chemical probe from the more polar Roche lead series.
- [1] Roche Innovation Center Basel, Patent AU2017234042B2, '5-ethyl-4-methyl-pyrazole-3-carboxamide derivative having activity as agonist of TAAR', 2017. View Source
- [2] NCBI PubChem, Compound Summary for CID 71418292, N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide. View Source
